molecular formula C10H8F3N3 B10904855 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline

Cat. No.: B10904855
M. Wt: 227.19 g/mol
InChI Key: BDVVPUNOQKVKMN-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to a fluoroaniline moiety. The unique structural features of this compound make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline typically involves the use of difluoroacetic acid and its derivatives as fluorine building blocks . One common method includes the addition reaction of 2,2-difluoro acetyl halide with alpha, beta-unsaturated ester followed by alkaline hydrolysis to obtain the intermediate carboxylic acid. This intermediate is then condensed and cyclized with methyl hydrazine in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The use of nanoscale titanium dioxide as a catalyst for esterification reactions has been reported to enhance reaction yield and reduce reaction time . Additionally, the avoidance of organic solvents in the reaction steps helps in reducing solvent recovery costs and environmental pollution risks.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorine bleach liquor for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoromethylated pyrazole derivatives, while substitution reactions can produce a variety of substituted aniline and pyrazole compounds .

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline involves its interaction with specific molecular targets and pathways. As a succinate dehydrogenase inhibitor, it interferes with the tricarboxylic acid cycle by occupying the active site of succinate dehydrogenase, thereby inhibiting the electron transfer from succinic acid to panquinone in the respiratory chain . This disruption leads to the death of pathogenic fungi and bacteria, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline stands out due to its unique combination of a difluoromethyl group and a fluoroaniline moiety, which imparts distinct chemical and biological properties. This compound exhibits higher antifungal and antibacterial activities compared to some of its analogs, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C10H8F3N3

Molecular Weight

227.19 g/mol

IUPAC Name

2-[3-(difluoromethyl)pyrazol-1-yl]-5-fluoroaniline

InChI

InChI=1S/C10H8F3N3/c11-6-1-2-9(7(14)5-6)16-4-3-8(15-16)10(12)13/h1-5,10H,14H2

InChI Key

BDVVPUNOQKVKMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(F)F

Origin of Product

United States

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